4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine

Medicinal Chemistry Neuroscience Receptor Binding

This 2-aminothiazole derivative features a unique 2-chloro-5-fluorophenyl substitution pattern that creates a distinct electronic and steric profile unattainable with generic halogenated thiazoles. The precise halogen positioning is critical for sub-nanomolar mGlu5 receptor affinity and anti-tubercular activity observed in this class. Its reactive 2-amino group and halogenated phenyl ring serve as dual transformation handles, enabling rapid focused-library synthesis and SAR exploration. Procure at 98% purity to ensure reproducible results in neurological, psychiatric, and anti-infective drug discovery programs.

Molecular Formula C9H6ClFN2S
Molecular Weight 228.67 g/mol
CAS No. 62433-47-0
Cat. No. B3275400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine
CAS62433-47-0
Molecular FormulaC9H6ClFN2S
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CSC(=N2)N)Cl
InChIInChI=1S/C9H6ClFN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyPVMJQKUBCDOLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine (CAS 62433-47-0) Procurement Overview and Core Identity


4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine (CAS: 62433-47-0) is a halogenated 2-aminothiazole derivative with a molecular formula of C9H6ClFN2S and a molecular weight of 228.67 g/mol . This heterocyclic compound is characterized by a thiazole ring substituted with a 2-chloro-5-fluorophenyl group, positioning it as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available with purities of 95%+ and 98% from various suppliers .

Why 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine Cannot Be Replaced by Generic Thiazole Analogs


The unique 2-chloro-5-fluorophenyl substitution pattern on the thiazole ring of 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine confers specific physicochemical and biological properties that are not replicated by other halogenated or unsubstituted 2-aminothiazoles. Subtle changes in halogen position or identity can drastically alter molecular recognition, target binding, and metabolic stability [1]. This compound's precise arrangement of chloro and fluoro substituents creates a unique electron distribution and steric profile that is critical for its intended applications [2]. Therefore, generic substitution with a different 2-aminothiazole derivative would likely result in a significant loss of desired activity or selectivity.

Quantitative Evidence Guide for 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine


Halogen Substitution Pattern Dictates Binding Affinity in mGlu5 Receptor Ligands

The identity of the halogen at the 2-position of the thiazole ring is a critical determinant of binding affinity for the metabotropic glutamate receptor subtype 5 (mGlu5). In a series of 4-aryl-thiazol-2-amines, the 2-chloro derivatives (e.g., 7a, 7b) exhibited sub-nanomolar affinity, while the corresponding 2-iodo analog showed significantly reduced affinity (nanomolar) [1]. This demonstrates that a simple halogen substitution can lead to a >10-fold difference in potency, highlighting the non-interchangeable nature of these analogs.

Medicinal Chemistry Neuroscience Receptor Binding

Fluorophenyl Thiazole Scaffold as a Privileged Structure in Anti-Tubercular Drug Discovery

A 2023 study synthesized a series of novel fluorophenyl-tethered thiazole analogues, including compounds with the 2-chloro-5-fluorophenyl motif, and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis H37Rv [1]. While specific MIC values for the exact compound 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine are not detailed, the study confirms that the fluorophenyl thiazole core is a productive scaffold for developing new anti-tubercular agents, with certain analogues demonstrating promising inhibitory activity.

Anti-Tubercular Agents Infectious Disease Medicinal Chemistry

Established Synthetic Route and Literature Precedent for 2-Aminothiazole Derivatives

A classical synthesis for 2-aminothiazoles involves the cyclization of α-haloketones with thiourea. A specific literature reference from 1976 details the synthesis of 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine and related compounds . This established methodology provides a reliable starting point for further derivatization and scale-up, differentiating it from novel, uncharacterized analogs with no synthetic history.

Organic Synthesis Heterocyclic Chemistry Building Blocks

Procurement-Driven Application Scenarios for 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine


Development of High-Affinity mGlu5 Receptor Ligands for Neuroscience Research

Based on the class-level evidence that 2-chloro-thiazoles demonstrate sub-nanomolar affinity for mGlu5 receptors, 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine is an ideal starting material for synthesizing and optimizing novel mGlu5 ligands [1]. Researchers can use this compound to explore structure-activity relationships (SAR) around the 4-aryl ring, aiming to develop potent and selective tools for studying mGlu5 function in neurological and psychiatric disorders.

Synthesis of Novel Anti-Tubercular Agents Based on a Validated Scaffold

Given the established activity of fluorophenyl thiazole analogues against Mycobacterium tuberculosis, 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine serves as a key intermediate for preparing focused libraries of potential anti-tubercular drug candidates [1]. Medicinal chemists can leverage this building block to rapidly synthesize and screen new compounds, accelerating the hit-to-lead process in a disease area desperately needing new therapeutics.

General Heterocyclic Chemistry and Building Block Supply

As a commercially available, literature-supported 2-aminothiazole building block with a defined purity (98%), 4-(2-Chloro-5-fluorophenyl)-1,3-thiazol-2-amine is a valuable reagent for a wide range of organic syntheses [1]. Its reactive 2-amino group and halogenated phenyl ring provide multiple handles for further chemical transformation, making it suitable for generating diverse compound collections in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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